2,4-Dihydroxybutanoic Acid: A Technical Guide to its Natural Occurrence and Analysis
2,4-Dihydroxybutanoic Acid: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybutanoic acid (DHB), also known as 2,4-dihydroxybutyrate, is a short-chain hydroxy fatty acid. While it has gained significant attention as a platform chemical for the synthesis of various valuable compounds, including the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB) used in animal nutrition, its natural occurrence is not widespread. This technical guide provides a comprehensive overview of the known natural sources of 2,4-dihydroxybutanoic acid, quantitative data where available, and detailed experimental protocols for its detection and quantification in biological matrices. The primary focus of this document is on the endogenous presence of DHB, with a brief mention of its biotechnological production for context.
Natural Occurrence and Sources
The presence of 2,4-dihydroxybutanoic acid in nature is limited and typically observed in trace amounts. The majority of scientific literature discusses the synthetic production of DHB through metabolic engineering of microorganisms. However, endogenous production has been identified in a few specific biological contexts and organisms.
Human Metabolism and Disease
The most well-documented natural occurrence of 2,4-dihydroxybutanoic acid in humans is associated with the rare genetic disorder, succinic semialdehyde dehydrogenase (SSADH) deficiency . In individuals with this condition, the impaired metabolism of the neurotransmitter gamma-aminobutyric acid (GABA) leads to an accumulation of gamma-hydroxybutyric acid (GHB). It is hypothesized that 2,4-dihydroxybutanoic acid is formed as a metabolite of GHB.[1]
Occurrence in the Animal Kingdom
Metabolomic studies have detected the presence of 2,4-dihydroxybutanoic acid in various animal species, although quantitative data is largely unavailable. These include:
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Avian Species: Chickens (Gallus gallus) and ducks (Anatidae) have been reported to contain trace amounts of DHB.
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Mammalian Species: The presence of DHB has also been noted in domestic pigs (Sus scrofa domestica).
Occurrence in the Plant Kingdom
The identification of 2,4-dihydroxybutanoic acid in the plant kingdom is based on untargeted metabolomics analyses of a few model organisms and economically important plants. These include:
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Vitis vinifera (Grapevine): Metabolomic profiling of grapevine has indicated the presence of DHB.
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Lotus japonicus: This model legume has also been shown to contain 2,4-dihydroxybutanoic acid.[2]
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Arabidopsis thaliana: As a key model organism in plant biology, metabolomic studies of Arabidopsis thaliana have identified DHB.[3]
It is important to note that for the animal and plant sources mentioned, the reported presence of DHB is from large-scale metabolomic screening studies. These studies often identify a vast number of compounds, and the biological significance and concentration of each individual metabolite, including DHB, are not always further investigated.
Quantitative Data
Quantitative data on the concentration of 2,4-dihydroxybutanoic acid in natural sources is scarce. The most reliable data comes from studies on human subjects.
| Natural Source | Biospecimen | Condition | Concentration Range | Reference |
| Homo sapiens | Serum | Normal | < 0.12–1.38 mg/L | [4] |
| Homo sapiens | Urine | Normal | 0.72–26.2 mg/L | [4] |
Note: Data for plant and animal sources are currently not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the analysis of 2,4-dihydroxybutanoic acid in biological samples. Given the available literature, a specific protocol for human biofluids is presented, followed by a more general protocol for plant and animal tissues.
Protocol 1: Quantification of 2,4-Dihydroxybutanoic Acid in Human Urine and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the methods used for the analysis of organic acids in human samples.
1. Sample Preparation and Extraction
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Sample Collection: Collect random urine samples in sterile, preservative-free containers. Collect whole blood and separate the serum by centrifugation.
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Internal Standard Addition: To a defined volume of urine (e.g., 1 mL, normalized to creatinine (B1669602) concentration) or serum (e.g., 0.5 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 2,4-dihydroxybutanoic acid or a structurally similar organic acid not present in the sample).
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Acidification: Acidify the sample to a pH below 2 with a strong acid (e.g., 6M HCl). This ensures that the organic acids are in their protonated form, which is more amenable to extraction.
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Liquid-Liquid Extraction: Perform a sequential liquid-liquid extraction with organic solvents.
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Add 2.5 mL of ethyl acetate (B1210297) to the acidified sample, vortex vigorously for 1 minute, and centrifuge to separate the phases. Collect the upper organic layer.
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Repeat the extraction with 2.5 mL of diethyl ether.
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Combine the organic extracts.
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Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).
2. Derivatization
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To the dried residue, add a derivatizing agent to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common method is silylation.
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Add 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine (B92270) to the dried extract.
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Cap the vial tightly and heat at 75°C for 30 minutes to ensure complete derivatization.
3. GC-MS Analysis
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Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
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Gas Chromatography:
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Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5ms or equivalent.
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program:
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Initial temperature: 80°C, hold for 5 minutes.
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Ramp: Increase at 8°C/min to 280°C.
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Hold: Hold at 280°C for 10 minutes.
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Injector Temperature: 300°C.
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Mass Spectrometry:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized 2,4-dihydroxybutanoic acid and the internal standard.
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4. Data Analysis
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Identify the peak corresponding to the trimethylsilyl (B98337) (TMS) derivative of 2,4-dihydroxybutanoic acid based on its retention time and mass spectrum.
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Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of 2,4-dihydroxybutanoic acid.
Protocol 2: General Protocol for the Extraction of Organic Acids from Plant Tissues
This protocol provides a general workflow for the extraction of organic acids from plant material. Optimization may be required for specific plant tissues.
1. Sample Preparation
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Harvesting and Freezing: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
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Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
2. Extraction
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Extraction Solvent: Prepare an 80% (v/v) ethanol (B145695) solution in water.
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Extraction Procedure:
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Weigh a known amount of the frozen plant powder (e.g., 100 mg) into a microcentrifuge tube.
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Add 1 mL of the 80% ethanol extraction solvent.
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Vortex thoroughly and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes), with intermittent vortexing.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Collect the supernatant.
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Repeat the extraction on the pellet with a fresh aliquot of the extraction solvent to ensure complete recovery.
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Pool the supernatants.
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3. Purification (Optional, but Recommended)
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Solid-Phase Extraction (SPE): To remove interfering compounds such as pigments and sugars, the extract can be passed through an anion exchange SPE cartridge.
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Condition the cartridge according to the manufacturer's instructions.
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Load the extract onto the cartridge. Organic acids will bind to the stationary phase.
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Wash the cartridge with a non-polar solvent to remove lipids and other non-polar compounds.
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Elute the organic acids with a suitable acidic or basic solvent.
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Drying: Evaporate the purified extract to dryness under a stream of nitrogen.
4. Analysis
The dried and purified extract can then be derivatized and analyzed by GC-MS as described in Protocol 1, or analyzed by other methods such as liquid chromatography-mass spectrometry (LC-MS) which may not require derivatization.
Signaling Pathways and Logical Relationships
The formation of 2,4-dihydroxybutanoic acid in humans is linked to the metabolic pathway of GABA. In SSADH deficiency, the normal degradation of GABA is blocked, leading to the accumulation of upstream metabolites and the activation of alternative metabolic routes.
